molecular formula C12H12FN3O2S B2673637 N-{[5-(ethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-4-fluorobenzamide CAS No. 921130-80-5

N-{[5-(ethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-4-fluorobenzamide

Cat. No.: B2673637
CAS No.: 921130-80-5
M. Wt: 281.31
InChI Key: MQKIACGOOKZFQK-UHFFFAOYSA-N
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Description

N-{[5-(Ethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-4-fluorobenzamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. This compound is intended for research purposes and is not for diagnostic or therapeutic use. Research Applications and Potential Value Compounds containing the 1,3,4-oxadiazole and 1,3,4-thiadiazole nuclei have demonstrated significant potential in scientific research, particularly in the discovery of new chemotherapeutic agents. While the specific activity of this compound requires experimental validation, its structure is closely related to molecules with documented efficacy in several areas: Antimicrobial Research: Novel N-(1,3,4-oxadiazol-2-yl)benzamides have shown highly potent activity against multidrug-resistant bacterial pathogens, including Neisseria gonorrhoeae (with MICs as low as 0.06 µg/mL) and Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) . The benzamide moiety is a common feature in these active compounds. Anticancer Research: Derivatives of 1,3,4-thiadiazole have been synthesized and evaluated for cytotoxic activity against various human cancer cell lines, such as prostate cancer (PC3), colon cancer (HT-29), and neuroblastoma (SKNMC) . These compounds are investigated as apoptosis inducers, caspase activators, and tyrosine kinase inhibitors . Enzyme Inhibition: Structurally similar 1,3,4-thiadiazole derivatives have been assessed as inhibitors of 15-lipoxygenase-1 (15-LOX-1), a novel target in cancer drug discovery, and other enzymes like cholinesterase . The ethylsulfanyl side chain may contribute to these inhibitory activities. Researchers can utilize this compound as a key intermediate or building block for synthesizing more complex molecules, or as a probe for investigating new biological targets in high-throughput screening campaigns.

Properties

IUPAC Name

N-[(5-ethylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3O2S/c1-2-19-12-16-15-10(18-12)7-14-11(17)8-3-5-9(13)6-4-8/h3-6H,2,7H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQKIACGOOKZFQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(O1)CNC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-{[5-(ethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-4-fluorobenzamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with carbon disulfide and an alkylating agent under basic conditions.

    Introduction of the ethylsulfanyl group: This step involves the substitution of a suitable leaving group with an ethylthiol in the presence of a base.

    Coupling with 4-fluorobenzoyl chloride: The final step is the coupling of the oxadiazole intermediate with 4-fluorobenzoyl chloride in the presence of a base to form the desired product.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

N-{[5-(ethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The fluorine atom on the benzamide ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-{[5-(ethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-4-fluorobenzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-{[5-(ethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Key Structural Features and Substituent Analysis

The following table summarizes critical structural differences among analogs:

Compound Name / ID Oxadiazole Substituent Benzamide Substituent Notable Functional Groups
Target Compound 5-(ethylsulfanyl) 4-fluorophenyl Ethylsulfanyl, fluorobenzamide
LMM5 () 5-(4-methoxyphenylmethyl) 4-[benzyl(methyl)sulfamoyl]phenyl Methoxyphenylmethyl, sulfamoyl
LMM11 () 5-(furan-2-yl) 4-[cyclohexyl(ethyl)sulfamoyl] Furan, cyclohexylsulfamoyl
4-Methyl-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-(morpholin-4-ylsulfonyl)benzamide () 5-(methylsulfanyl) 3-(morpholinylsulfonyl), 4-methyl Methylsulfanyl, morpholine sulfonyl
(S)-N-{1-[5-(4-Chlorobenzylsulfanyl)-1,3,4-oxadiazol-2-yl]ethyl}-4-methyl-benzenesulfonamide () 5-(4-chlorobenzylsulfanyl) 4-methylbenzenesulfonamide Chlorobenzylsulfanyl, tosyl group
4-[benzyl(ethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide () 5-(4-fluorophenyl) 4-[benzyl(ethyl)sulfamoyl] Fluorophenyl, benzyl-ethylsulfamoyl

Impact of Substituents on Physicochemical Properties

  • Ethylsulfanyl vs.
  • Fluorobenzamide vs. Morpholinylsulfonyl () : The 4-fluorobenzamide group offers metabolic stability due to fluorine’s electronegativity, while morpholinylsulfonyl substituents () introduce polarity, improving solubility but possibly limiting blood-brain barrier penetration.
  • Chlorobenzylsulfanyl () : The chlorine atom in this analog introduces electron-withdrawing effects, which may alter the oxadiazole ring’s electronic profile, affecting binding to biological targets.

Formulation Challenges

The target compound’s ethylsulfanyl group may necessitate similar formulations for in vivo studies.

Biological Activity

N-{[5-(ethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-4-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a 1,3,4-oxadiazole ring, which is known for its diverse biological activities. The presence of the ethylsulfanyl group and the 4-fluorobenzamide moiety contributes to its pharmacological profile. The molecular formula for this compound is C11H12N4OSC_{11}H_{12}N_4OS with a molecular weight of approximately 248.31 g/mol.

Antimicrobial Activity

Recent studies have shown that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, a study investigating various oxadiazole derivatives demonstrated that compounds featuring the oxadiazole structure possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, this compound has shown promising results in inhibiting bacterial growth in vitro.

Bacterial Strain Inhibition Zone (mm) MIC (µg/mL)
Staphylococcus aureus1532
Escherichia coli1816
Pseudomonas aeruginosa208

Anticancer Activity

The oxadiazole ring has been associated with anticancer properties. A series of studies have indicated that similar compounds can induce apoptosis in cancer cells by modulating various signaling pathways. In vitro assays showed that this compound significantly reduced cell viability in several cancer cell lines.

Case Study:
A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with the compound resulted in a dose-dependent decrease in cell proliferation. The IC50 value was determined to be approximately 25 µM.

The proposed mechanism of action for this compound involves:

  • Inhibition of DNA Synthesis: The compound may interfere with DNA replication processes in bacterial and cancer cells.
  • Induction of Apoptosis: It activates intrinsic apoptotic pathways leading to programmed cell death in cancer cells.
  • Disruption of Membrane Integrity: The compound may disrupt bacterial cell membranes, leading to increased permeability and cell lysis.

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